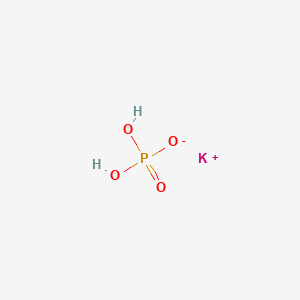

potassium;dihydrogen phosphate

Description

BenchChem offers high-quality potassium;dihydrogen phosphate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about potassium;dihydrogen phosphate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

potassium;dihydrogen phosphate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/K.H3O4P/c;1-5(2,3)4/h;(H3,1,2,3,4)/q+1;/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNSKLFRGEWLPPA-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

OP(=O)(O)[O-].[K+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H2KO4P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.086 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unveiling the Atomic Architecture: A Technical Guide to the Crystal Structure Analysis of Potassium Dihydrogen Phosphate (KDP)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Potassium dihydrogen phosphate (KDP), scientifically denoted as KH₂PO₄, stands as a cornerstone material in the fields of nonlinear optics and electro-optics. Its remarkable properties, including high nonlinear optical coefficients and a wide transparency range, are intrinsically linked to its precise atomic arrangement.[1][2] This technical guide offers an in-depth exploration of the crystal structure of KDP, providing a comprehensive overview for researchers and professionals. We will delve into the crystallographic properties, the critical role of hydrogen bonding, the celebrated ferroelectric phase transition, and the advanced analytical techniques employed for its characterization. This document is designed to serve as a practical and authoritative resource, bridging fundamental principles with field-proven experimental insights.

The Significance of KDP: A Material of Technological Importance

KDP and its deuterated analogue, DKDP (KD₂PO₄), are indispensable in a myriad of advanced technological applications.[3][4] Their primary utility lies in their exceptional nonlinear optical (NLO) and electro-optic properties.[1][5] These crystals are pivotal for:

-

Frequency Conversion: Efficiently doubling, tripling, and quadrupling the frequency of high-power lasers, such as Nd:YAG lasers.[2][5] This is crucial for generating laser light at various wavelengths for applications in research, medicine, and manufacturing.[1]

-

Electro-Optic Modulation: Acting as Q-switches and Pockels cells, which are essential components for controlling the polarization and intensity of laser beams in high-speed telecommunication systems and laser machinery.[2][3]

-

Inertial Confinement Fusion (ICF): Large-aperture KDP crystals are uniquely suited for use in high-power laser systems for ICF research due to their high optical damage threshold.[5][6]

The efficacy of KDP in these demanding applications is a direct consequence of its unique crystal structure, which will be elucidated in the subsequent sections.

The Crystallographic Blueprint of KDP

At ambient temperature, KDP crystallizes in the tetragonal system, belonging to the space group I-42d.[7][8] The fundamental building blocks of the KDP structure are phosphate (PO₄) tetrahedra linked by a network of hydrogen bonds.[9][10]

Lattice Parameters and Unit Cell

The unit cell of KDP is characterized by the following lattice parameters at room temperature:

| Parameter | Value (Å) | Source |

| a | 7.4529 | [11] |

| b | 7.4529 | [11] |

| c | 6.9751 | [11] |

These values are in strong agreement with experimentally determined data.[7] The unit cell contains four formula units of KH₂PO₄.[12] Doping KDP with certain ions, such as Ni²⁺, has been shown to not significantly alter these lattice parameters, indicating a high degree of structural incorporation.[13]

The Crucial Role of Hydrogen Bonding

The network of hydrogen bonds in KDP is not merely a structural scaffold but is central to its unique properties.[10] A hydrogen bond is a special type of dipole-dipole interaction between a hydrogen atom covalently bonded to a highly electronegative atom (in this case, oxygen) and another nearby electronegative atom.[14][15][16]

In the paraelectric phase (above the transition temperature), the hydrogen atoms are disordered, occupying one of two possible off-center positions along the O-H---O bond with equal probability.[10] This disorder is a key characteristic of the paraelectric state. The O-H---O bond length at room temperature is approximately 2.487 Å.[9]

The Ferroelectric Phase Transition: A Structural Transformation

One of the most fascinating aspects of KDP is its ferroelectric phase transition. Upon cooling below a critical temperature (Tc) of approximately 122 K, KDP undergoes a first-order phase transition from its paraelectric tetragonal state to a ferroelectric orthorhombic state with space group Fdd2.[17][18][19]

This transition is of the order-disorder type and is driven by the ordering of the hydrogen atoms within the hydrogen bond network.[10][20] Below Tc, the hydrogen atoms localize into one of the two possible sites, leading to a spontaneous electric polarization along the c-axis.[17] This cooperative ordering of protons results in a distortion of the phosphate tetrahedra and a change in the overall crystal symmetry.

The transition temperature is significantly affected by the substitution of hydrogen with its heavier isotope, deuterium (in DKDP), a phenomenon known as the "geometric isotope effect."[21][22] The transition temperature of DKDP is considerably higher, around 213 K.[23]

Advanced Analytical Techniques for KDP Crystal Structure Analysis

A comprehensive understanding of the KDP crystal structure necessitates the use of sophisticated analytical techniques. Each method provides unique and complementary information.

X-ray Diffraction (XRD)

X-ray diffraction is a fundamental and widely used technique for determining the crystal structure of materials.[24][25] It relies on the scattering of X-rays by the electron clouds of atoms in a crystalline lattice.

Experimental Protocol: Powder X-ray Diffraction (PXRD)

-

Sample Preparation: A small amount of the KDP crystal is finely ground into a homogeneous powder to ensure random orientation of the crystallites.[24]

-

Instrument Setup: The powdered sample is mounted on a sample holder in a powder X-ray diffractometer.

-

Data Collection: The sample is irradiated with a monochromatic X-ray beam (typically Cu Kα radiation) over a range of angles (2θ). The intensity of the diffracted X-rays is recorded by a detector.

-

Data Analysis: The resulting diffraction pattern, a plot of intensity versus 2θ, is analyzed. The positions of the diffraction peaks are used to determine the lattice parameters and crystal system, while the intensities provide information about the atomic positions within the unit cell.[8] Grazing incidence X-ray diffraction (GIXRD) is a specialized XRD technique used to investigate the structure of surface defects.[26][27]

Neutron Diffraction

Neutron diffraction is a powerful technique that is particularly sensitive to the positions of light atoms, such as hydrogen.[21][28] This makes it an invaluable tool for studying the role of hydrogen bonding in KDP and for precisely locating the hydrogen atoms in the crystal lattice.[29]

Operando single-crystal neutron diffraction has been used to investigate the mechanism of polarization reorientation in KDP under an applied electric field.[17][30] These studies have provided direct evidence for the cooperative change in hydrogen bonding that facilitates the reversal of the spontaneous dipole.[17][30]

Experimental Protocol: Single-Crystal Neutron Diffraction

-

Crystal Mounting: A high-quality single crystal of KDP is mounted on a goniometer, which allows for precise orientation of the crystal in the neutron beam.

-

Neutron Source: The experiment is performed at a neutron scattering facility, which provides a high-flux beam of neutrons.

-

Data Collection: The crystal is rotated in the neutron beam, and the diffraction patterns are collected on a two-dimensional detector.

-

Data Processing and Refinement: The collected data is processed to obtain a set of structure factors. These are then used in a least-squares refinement process to determine the atomic coordinates, including those of the hydrogen atoms, with high precision.[21]

Raman Spectroscopy

Raman spectroscopy is a non-destructive technique that provides information about the vibrational modes of a crystal.[31][32] It is highly sensitive to changes in crystal structure and bonding, making it an excellent tool for studying the ferroelectric phase transition in KDP.[33][34]

The Raman spectrum of KDP exhibits distinct changes in the vibrational modes of the PO₄³⁻ ions and the O-H---O bonds as the crystal undergoes the phase transition.[31][35] These changes can be used to monitor the ordering of the hydrogen atoms and the distortion of the phosphate tetrahedra.

Conclusion

The crystal structure of potassium dihydrogen phosphate is a testament to the intricate relationship between atomic arrangement and material properties. Its tetragonal paraelectric phase, characterized by disordered hydrogen bonds, gives way to an orthorhombic ferroelectric phase upon cooling, driven by the ordering of these same hydrogen atoms. This structural transition is the very origin of the remarkable nonlinear optical and electro-optic properties that make KDP an indispensable material in modern technology. The continued application of advanced analytical techniques such as X-ray and neutron diffraction, and Raman spectroscopy, will undoubtedly lead to an even deeper understanding of this fascinating material and pave the way for the development of new and improved crystalline materials for future technological innovations.

References

- Altechna. KDP, DKDP Crystals.

- Wikipedia.

- OptoCity.

- OST Photonics. Harnessing the Power of KDP Crystals for Advanced Optical Solutions.

- Shape Optics. Nonlinear Crystals KDP | In Singapore|.

- ResearchGate. Single cell structure of deuterated KDP crystals (a) and projection along the c-axis (b).

- Hayward, S. A., Gallardo, M. C., & Salje, E. K. H. (2001). Ferroelectric phase transition in DKDP: A macroscopic order-disorder model. Ferroelectrics, 255(1), 1-10.

- Manley, M. E., et al. (2021). Operando single crystal neutron diffraction reveals insight into the field response mechanisms in the hydrogen-bonded KH2PO4 ferroelectric.

- Kuhs, W. F., Bauer, F. C., Ahsbahs, H., & McIntyre, G. J. (1994). Neutron Single Crystal Diffraction on KDP at 20 K and 1.7 GPa. High Pressure Research, 12(1-3), 67-72.

- OSTI.gov. Operando single crystal neutron diffraction reveals insight into the field response mechanisms in the hydrogen-bonded KH2PO4 ferroelectric.

- Gavrilko, T. A., et al. (2023). A network of hydrogen bonds in the lattice of heavy atoms of single crystals of the KDP group: quantum nature of dipole interactions. Phase Transitions, 1-15.

- AIP Publishing. Operando single crystal neutron diffraction reveals insight into the field response mechanisms in the hydrogen-bonded KH2PO4 fer.

- ResearchGate. Powder X-ray diffraction pattern of pure KDP and 0.5 mol%, 1 mol% and...

- Reese, W. (1969). Studies of phase transitions in order-disorder ferroelectrics. III. The phase transition in KH(2)PO(4) and a comparison with KD(2)PO(4). Physical Review, 181(2), 905.

- ResearchGate.

- Zhang, L., et al. (2023).

- ResearchGate. Raman spectra of pure KDP, SKDP-1 and SKDP-2 crystals.

- ResearchGate. (A)

- ResearchGate.

- ResearchGate.

-

ResearchGate. KDP crystal structure[30].

- Zhang, J., et al. (1995). Stimulated Raman scattering properties of KDP crystal. In International Conference on Holography and Optical Information Processing (Vol. 2529, pp. 246-249). SPIE.

- Nelmes, R. J. (1986). Structural studies of KDP and the KDP-type transition by neutron and x-ray diffraction: 1970–1985. Ferroelectrics, 71(1), 87-123.

- RSC Publishing.

- ResearchGate. Raman spectra for the pure KDP, Cu-KDP (1), Cu-KDP (2), Cu- KDP (3), Cu-KDP (4) and Cu-KDP (5)

- Shape Optics. DKDP (KD*P) Crystal Properties.

- Shi, L. P. (1981). The theory of first order ferroelectric phase transition in a KDP type crystal. Ferroelectrics, 39(1), 1087-1090.

- Alfa Chemistry. KDP and DKDP Crystals - Nonlinear Crystal.

- Zhang, L., et al. (2022). Subsurface damage layer of bulk single-crystal potassium dihydrogen phosphate (KDP) after SPDT: studied by the grazing incidence X-ray diffraction technique. Optics Express, 30(10), 16999-17009.

- El-Bialy, A. A. (2014). Crystal Growth and Physical Properties of KDP Admixtured TGS Single Crystals. Der Pharma Chemica, 6(6), 405-413.

- Precision Micro-Optics Inc.

- Wang, Y., et al. (2022). Hybrid Density Functional Theory Calculations for the Crystal Structure and Electronic Properties of Al 3+ Doped KDP Crystals. Crystals, 12(5), 654.

- HG Optronics.,INC.

- Meshram, N. S., et al. (2012). RAPID GROWTH OF POTASSIUM DIHYDROGEN PHOSPHATE (KDP) SINGLE CRYSTAL BY ROTATING CRYSTAL METHOD. International Journal of Knowledge Engineering, 3(1), 175-177.

- Hayward, S. A., Gallardo, M. C., & Carpenter, M. A. (2004). Phase transitions in lawsonite and KDP-type ferroelectrics: Comparisons of proton ordering mechanisms. Goldschmidt Conference Abstracts, A94.

- Slideshare.

- Nelmes, R. J., Tun, Z., & Kuhs, W. F. (1986). A compilation of accurate structural parameters for KDP and DKDP, and a users' guide to their crystal structures. Ferroelectrics, 71(1), 125-141.

- The Research Publication.

- ResearchGate. Study on Raman spectra of the inclusions in KDP crystals.

- Zhang, X., et al. (2013). Raman Spectra of Deuterated Potassium Dihydrogen Phosphate Crystals with Different Degrees of Deuteration. Chinese Physics Letters, 30(6), 067804.

- Purdue University. Hydrogen Bonding.

- ResearchGate. Lattice parameters of undoped and Ni 2+ doped KDP crystals.

- Chemistry LibreTexts. Hydrogen Bonding.

- Khan Academy. Hydrogen bonding.

- Donnay, J. D. H., & Ondik, H. M. (Eds.). (1973). Crystal data space-group tables.

- Ladd, M., & Palmer, R. (2013). Structure determination by X-ray crystallography. Springer.

- Zavgorodnya, O., et al. (2021). Hydrogen Bond Arrangement Is Shown to Differ in Coexisting Phases of Aqueous Two-Phase Systems. International Journal of Molecular Sciences, 22(23), 12929.

Sources

- 1. Harnessing the Power of KDP Crystals for Advanced Optical Solutions - Jiaxing AOSITE Photonics Technology Co.,Ltd. [ostphotonics.com]

- 2. sot.com.sg [sot.com.sg]

- 3. altechna.com [altechna.com]

- 4. Potassium dideuterium phosphate - Wikipedia [en.wikipedia.org]

- 5. KDP/DKDP Crystals & Applications [optocity.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. bioinfopublication.org [bioinfopublication.org]

- 9. researchgate.net [researchgate.net]

- 10. tandfonline.com [tandfonline.com]

- 11. Potassium Dihydrogen Phosphate [pmoptics.com]

- 12. trp.org.in [trp.org.in]

- 13. researchgate.net [researchgate.net]

- 14. Hydrogen Bonding [chem.purdue.edu]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Khan Academy [khanacademy.org]

- 17. pubs.aip.org [pubs.aip.org]

- 18. calhoun.nps.edu [calhoun.nps.edu]

- 19. tandfonline.com [tandfonline.com]

- 20. tandfonline.com [tandfonline.com]

- 21. researchgate.net [researchgate.net]

- 22. goldschmidtabstracts.info [goldschmidtabstracts.info]

- 23. sot.com.sg [sot.com.sg]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. spiedigitallibrary.org [spiedigitallibrary.org]

- 27. OPG [opg.optica.org]

- 28. Operando single crystal neutron diffraction reveals insight into the field response mechanisms in the hydrogen-bonded KH2PO4 ferroelectric (Journal Article) | OSTI.GOV [osti.gov]

- 29. tandfonline.com [tandfonline.com]

- 30. pubs.aip.org [pubs.aip.org]

- 31. researchgate.net [researchgate.net]

- 32. Stimulated Raman scattering properties of KDP crystal [hplpb.com.cn]

- 33. researchgate.net [researchgate.net]

- 34. researchgate.net [researchgate.net]

- 35. researchgate.net [researchgate.net]

A Technical Guide to the Synthesis of Potassium Dihydrogen Phosphate (KDP) Nanoparticles for Advanced Applications

Abstract: Potassium Dihydrogen Phosphate (KDP), a material renowned for its exceptional nonlinear optical and ferroelectric properties, is finding new life at the nanoscale. The transition from bulk crystals to nanoparticles unlocks novel functionalities, positioning KDP as a promising candidate for advanced applications in targeted drug delivery, regenerative medicine, and sustainable agriculture. This guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the core methodologies for synthesizing KDP nanoparticles. We delve into the foundational principles of co-precipitation, reverse micelle, sol-gel, and hydrothermal methods, moving beyond mere procedural steps to elucidate the underlying mechanisms that govern nanoparticle formation, size, and morphology. Each section presents a self-validating protocol, grounded in established chemical principles and supported by authoritative references, to empower researchers in the rational design and synthesis of KDP nanoparticles tailored for their specific application.

Introduction: The Rationale for Nanoscale KDP

Potassium dihydrogen phosphate (KH₂PO₄) is a cornerstone material in optics and electronics.[1][2] However, its utility has been largely confined to bulk single crystals. The synthesis of KDP at the nanoscale (typically 1-100 nm) fundamentally alters its physical and chemical properties due to a dramatic increase in the surface-area-to-volume ratio and the emergence of quantum effects. These changes enhance solubility, reactivity, and bioavailability, opening new avenues for innovation.

For drug development professionals, phosphate-based nanoparticles are particularly attractive due to their inherent biocompatibility and biodegradability.[3] Recent studies have shown that KDP itself can promote the proliferation and differentiation of human periodontal ligament stem cells, suggesting a bioactive role that could be harnessed in regenerative medicine.[4] For agricultural scientists, KDP nanoparticles offer a pathway to "smart" fertilizers that provide essential phosphorus and potassium with high efficiency, potentially reducing the environmental impact of conventional farming.[5][6] This guide serves as a technical deep-dive into the primary "bottom-up" synthesis approaches for producing these promising nanomaterials.

Core Synthesis Methodologies

The fabrication of KDP nanoparticles relies on "bottom-up" approaches, where particles are built from atomic or molecular precursors in a liquid or gas phase.[7] The choice of method is critical as it dictates the resulting particle size, crystallinity, morphology, and scalability. We will explore four field-proven methodologies.

Wet-Chemical Co-Precipitation

Co-precipitation is a straightforward, scalable, and cost-effective method for synthesizing a wide variety of nanoparticles.[8][9][10] The core principle involves exceeding the solubility limit of the desired compound in a solvent, leading to the rapid nucleation and growth of solid particles.

Theoretical Principle & Mechanism: The synthesis of KDP nanoparticles via co-precipitation is governed by the controlled mixing of soluble precursors containing K⁺ and H₂PO₄⁻ ions. The reaction is:

KCl (aq) + H₃PO₄ (aq) ⇌ KH₂PO₄ (s)↓ + HCl (aq) (or using KOH and H₃PO₄)

The process begins with nucleation, the formation of initial, stable KDP nuclei from a supersaturated solution. This is followed by a growth phase, where more KDP deposits onto these nuclei.[1][11] The key to forming nanoparticles, rather than bulk precipitate, is to control the kinetics to favor rapid, widespread nucleation over slow, sustained growth. This is often achieved by rapid mixing, controlling the pH, and adjusting the temperature.

Diagram: Co-Precipitation Workflow for KDP Nanoparticles

Caption: Workflow for KDP nanoparticle synthesis via the co-precipitation method.

Experimental Protocol (Representative):

-

Precursor Preparation:

-

Prepare a 0.5 M solution of potassium hydroxide (KOH) in deionized water.

-

Prepare a 0.5 M solution of phosphoric acid (H₃PO₄) in deionized water.

-

-

Precipitation:

-

Place the phosphoric acid solution in a beaker on a magnetic stirrer and stir vigorously.

-

Rapidly add the KOH solution dropwise to the phosphoric acid solution. A white precipitate of KDP will form instantly. The final pH should be maintained around 4.0-4.5 to ensure the dihydrogen phosphate species is dominant.

-

-

Aging:

-

Continue stirring the suspension for 1-2 hours at room temperature. This "aging" step allows the nanoparticles to stabilize.

-

-

Isolation:

-

Collect the precipitate by centrifugation (e.g., 8000 rpm for 15 minutes).

-

Discard the supernatant and wash the nanoparticle pellet by re-dispersing in a 1:1 ethanol/water solution, followed by another round of centrifugation. Repeat this washing step 2-3 times to remove unreacted ions.

-

-

Drying:

-

Dry the final pellet in a vacuum oven at 40-50°C or by freeze-drying (lyophilization) to obtain a fine KDP nanoparticle powder.

-

Causality Behind Experimental Choices:

-

Rapid Addition & Vigorous Stirring: This ensures uniform supersaturation throughout the solution, promoting a burst of nucleation events simultaneously, which is essential for producing a large number of small particles.[12]

-

pH Control: The pH of the solution dictates the phosphate species present (H₃PO₄, H₂PO₄⁻, HPO₄²⁻, PO₄³⁻). Maintaining a pH of ~4.5 ensures that the dihydrogen phosphate (H₂PO₄⁻) ion is the predominant species, leading to the formation of pure KH₂PO₄.

-

Washing with Ethanol/Water: Ethanol is used to reduce the solubility of KDP compared to pure water, minimizing product loss during the washing steps while effectively removing soluble byproducts.

Reverse Micelle (Microemulsion) Method

The reverse micelle method offers exquisite control over nanoparticle size and produces highly monodisperse particles.[13][14] It utilizes a thermodynamically stable water-in-oil microemulsion, where nanosized water droplets are dispersed in a continuous oil phase, stabilized by a surfactant. These aqueous droplets act as nanoreactors for the synthesis.

Theoretical Principle & Mechanism: The size of the aqueous core, and thus the resulting nanoparticle, is primarily controlled by the molar ratio of water to surfactant (W₀).[13][15] The synthesis is typically performed by mixing two identical microemulsion systems: one containing the potassium precursor in its aqueous core and the other containing the phosphate precursor. When these microemulsions are mixed, the micelles constantly collide and coalesce, allowing their contents to mix and react, leading to the nucleation of a single KDP nanoparticle within the confined space of the merged micelle. The surfactant layer immediately re-stabilizes around the particle, preventing further growth and aggregation.

Diagram: Reverse Micelle Synthesis Mechanism

Note: DOT language does not support complex graphical representations like micelles directly. The above is a logical flow. A true visual would show surfactant-stabilized water droplets containing ions, which then merge.

Caption: Nanoreactor mechanism of KDP synthesis in a reverse micelle system.

Experimental Protocol (Based on Mufadal et al.): [16]

-

Microemulsion Preparation:

-

Prepare a stock solution of a block copolymer surfactant (e.g., Polystyrene-block-poly(ethylene oxide)) in a nonpolar solvent like toluene.

-

Create two separate batches of this microemulsion.

-

-

Precursor Loading:

-

To the first batch, add an aqueous solution of phosphoric acid (H₃PO₄). The acid will be sequestered into the hydrophilic cores of the micelles.

-

To the second batch, add an aqueous solution of potassium hydroxide (KOH).

-

-

Reaction:

-

Slowly add the KOH-containing microemulsion to the H₃PO₄-containing microemulsion under constant stirring.

-

The collision and coalescence of the micelles will mix the reactants, leading to the in-situ neutralization and precipitation of KDP within the micellar cores.

-

-

Isolation:

-

Destabilize the microemulsion by adding a polar solvent like acetone or ethanol. This will cause the KDP nanoparticles to precipitate out of the solution.

-

Collect the nanoparticles via centrifugation.

-

-

Purification and Drying:

-

Wash the nanoparticles repeatedly with the polar solvent to remove residual surfactant and oil.

-

Dry the product under vacuum.

-

Causality Behind Experimental Choices:

-

Surfactant Choice: Block copolymers like PS-PEO are effective because the PEO block is hydrophilic and forms the micelle core, while the PS block is hydrophobic and provides stability in the toluene solvent.[16]

-

W₀ Ratio ([H₂O]/[Surfactant]): This is the most critical parameter for size control. Increasing W₀ increases the amount of water in the micelle core, leading to the formation of larger nanoparticles.[13]

-

Solvent System: A nonpolar continuous phase (e.g., cyclohexane, toluene) and a polar dispersed phase (water) are required to form the reverse micelle structure.

Sol-Gel Synthesis

The sol-gel process is a versatile wet-chemical technique used to produce solid materials from small molecules.[17][18][19][20] The process involves the transition of a system from a liquid "sol" (colloidal solution) into a solid "gel" phase. It offers excellent control over product purity and homogeneity at low temperatures.

Theoretical Principle & Mechanism: For materials like KDP, the sol-gel process typically involves the hydrolysis and condensation of molecular precursors in a solvent. While classic sol-gel synthesis often uses metal alkoxides, a modified process can be used for salts.[17][21] A potassium precursor (e.g., potassium acetate) and a phosphorus precursor (e.g., phosphoric acid or triethyl phosphate) are dissolved in a solvent like ethanol. A catalyst (acid or base) initiates hydrolysis and condensation reactions, forming P-O-K linkages. This polycondensation reaction proceeds until the molecules link together to form a continuous, network-like solid matrix (the gel) with the solvent trapped in its pores. Subsequent drying and calcination remove the solvent and organic residues, leaving behind KDP nanoparticles.

Diagram: Sol-Gel Process Flow

Caption: Key stages in the synthesis of KDP nanoparticles via the sol-gel method.

Experimental Protocol (Representative):

-

Sol Preparation:

-

Dissolve stoichiometric amounts of potassium acetate (CH₃COOK) and triethyl phosphate ((C₂H₅)₃PO₄) in an ethanol solution.

-

Add a small amount of deionized water to the solution to facilitate hydrolysis.

-

-

Gelation:

-

Add a catalyst, such as nitric acid, to the sol while stirring.

-

Cover the container and allow it to rest at a controlled temperature (e.g., 60°C) for 24-48 hours until a transparent, viscous gel is formed.

-

-

Aging:

-

Age the gel at the same temperature for another 24 hours. During aging, condensation reactions continue, strengthening the gel network.

-

-

Drying:

-

Dry the gel in an oven at around 100-120°C to remove the solvent and form a xerogel.

-

-

Calcination:

-

Heat the xerogel in a furnace at a controlled temperature (e.g., 400-500°C) to burn off organic residues and crystallize the KDP nanoparticles.

-

Causality Behind Experimental Choices:

-

Precursor Choice: Using organic precursors like potassium acetate and triethyl phosphate allows for dissolution in a common solvent (ethanol), creating a highly homogeneous molecular-level mixture, which is key to forming a uniform final product.

-

Catalyst: The pH of the sol (controlled by the acid or base catalyst) affects the rates of hydrolysis and condensation. Acidic conditions typically lead to slower, more controlled gelation, resulting in a more uniform network.[17]

-

Calcination Temperature: This final heat treatment step is crucial for both removing organic impurities and controlling the crystallinity and phase purity of the final KDP nanoparticles. The temperature must be high enough for crystallization but below the melting point of KDP.

Hydrothermal Synthesis

Hydrothermal synthesis involves chemical reactions in aqueous solutions at temperatures above the boiling point of water and at elevated pressures within a sealed vessel called an autoclave.[7][22][23] This method is highly effective for synthesizing well-crystallized inorganic materials directly from solution.

Theoretical Principle & Mechanism: Under high temperature and pressure, the properties of water change dramatically. It becomes a less polar solvent with a lower viscosity and higher diffusivity, which enhances the solubility of precursors and accelerates reaction rates. For KDP, soluble potassium and phosphate salts are placed in an autoclave with water. As the temperature and pressure rise, the salts dissolve and react to form KDP. The controlled conditions allow the KDP to nucleate and grow into crystalline nanoparticles with specific morphologies. The final particle characteristics are heavily influenced by the temperature, pressure (which is a function of temperature and filling volume), reaction time, and pH.[22][24]

Diagram: Hydrothermal Synthesis Workflow

Caption: Process flow for the hydrothermal synthesis of crystalline KDP nanoparticles.

Experimental Protocol (Representative):

-

Precursor Preparation:

-

Dissolve stoichiometric amounts of a potassium salt (e.g., KCl) and a phosphate salt (e.g., NaH₂PO₄) in deionized water to form a clear solution. Adjust pH if necessary using dilute H₃PO₄ or KOH.

-

-

Autoclave Loading:

-

Transfer the precursor solution into a Teflon-lined stainless-steel autoclave. The filling volume should typically be around 70-80% of the total volume to allow for pressure buildup.

-

-

Reaction:

-

Seal the autoclave and place it in an oven. Heat it to the desired reaction temperature (e.g., 180°C) and hold it for a specific duration (e.g., 12-24 hours).

-

-

Cooling and Collection:

-

Allow the autoclave to cool down naturally to room temperature.

-

Open the autoclave, collect the resulting white precipitate by filtration or centrifugation.

-

-

Purification:

-

Wash the product several times with deionized water and ethanol to remove any unreacted precursors or byproducts.

-

Dry the final product in an oven at a low temperature (e.g., 60°C).

-

Causality Behind Experimental Choices:

-

Teflon Liner: The liner is crucial as it is inert to the corrosive nature of salt solutions at high temperatures and pressures, preventing contamination of the product from the steel autoclave walls.

-

Temperature and Time: These are the primary parameters for controlling crystallinity and particle size. Higher temperatures and longer reaction times generally lead to larger, more well-defined crystals.[22]

-

Filling Volume: This controls the autogenous pressure inside the vessel at a given temperature. Pressure influences the solubility and reaction kinetics, thereby affecting the final product.

Comparative Analysis and Data Presentation

Choosing the right synthesis method depends on the desired outcome and available resources. The following table summarizes the key characteristics of each method.

| Feature | Co-Precipitation | Reverse Micelle | Sol-Gel | Hydrothermal |

| Particle Size Control | Moderate | Excellent | Excellent | Good |

| Size Distribution | Polydisperse to Monodisperse | Highly Monodisperse | Monodisperse | Monodisperse to Polydisperse |

| Crystallinity | Amorphous to Crystalline | Amorphous to Crystalline | Amorphous (requires calcination) | Highly Crystalline |

| Process Complexity | Low | High | Moderate to High | Moderate |

| Cost | Low | High (Surfactants, Solvents) | High (Precursors) | Moderate |

| Scalability | Excellent | Poor to Moderate | Moderate | Moderate |

| Typical Particle Size | 20 - 500 nm | 2 - 50 nm | 5 - 200 nm | 10 - 300 nm |

| Key Advantage | Simple, fast, scalable | Precise size/shape control | High purity, homogeneity | High crystallinity, direct formation |

Note: Particle size ranges are typical and can be tuned outside these values by adjusting synthesis parameters.

Essential Characterization Techniques

Once synthesized, the properties of the KDP nanoparticles must be thoroughly characterized to validate the synthesis and ensure they are suitable for the intended application.

-

X-Ray Diffraction (XRD): Confirms the crystalline structure and phase purity of the KDP nanoparticles. The peak positions identify the material, while the peak broadening can be used (via the Scherrer equation) to estimate the average crystallite size.

-

Transmission Electron Microscopy (TEM): Provides direct visualization of the nanoparticles, allowing for precise measurement of their size, size distribution, and morphology (e.g., spherical, rod-like).[25][26]

-

Dynamic Light Scattering (DLS): Measures the hydrodynamic diameter of the nanoparticles as they are dispersed in a liquid. It is a fast method for determining the average particle size and assessing the polydispersity index (PDI), which indicates the breadth of the size distribution.[26][27]

-

Fourier-Transform Infrared Spectroscopy (FTIR): Identifies the chemical bonds present in the sample. For KDP, it is used to confirm the presence of phosphate (P-O) and hydroxyl (O-H) functional groups and to check for the absence of organic residues from precursors or surfactants.

Conclusion and Future Outlook

The synthesis of potassium dihydrogen phosphate nanoparticles is an emerging field with significant potential. The methodologies of co-precipitation, reverse micelle, sol-gel, and hydrothermal synthesis each offer a unique set of advantages and disadvantages, allowing researchers to select a method best suited for their goals, whether it be the large-scale production of nano-fertilizers or the precision synthesis of monodisperse nanocarriers for drug delivery.

Future research will likely focus on refining these methods for greater control and scalability, exploring surface functionalization to attach targeting ligands or other bioactive molecules, and conducting in-depth biological studies to fully realize the potential of KDP nanoparticles in medicine and agriculture. This guide provides the foundational knowledge for scientists and engineers to contribute to this exciting and impactful area of nanotechnology.

References

-

Ma, F., et al. (2015). A Review on the Synthesis and Applications of Mesostructured Transition Metal Phosphates. Materials, 8(11), 7279-7307. Available at: [Link]

-

Gupta, C., et al. (2023). Biosynthesis of Phosphorus Nanoparticles for Sustainable Agroecosystems: Next Generation Nanotechnology Application for Improved Plant Growth. ACS Omega, 8(14), 12891-12900. Available at: [Link]

-

Zhang, Y., et al. (2022). Calcium Phosphate-Based Nanomaterials: Preparation, Multifunction, and Application for Bone Tissue Engineering. Pharmaceutics, 14(7), 1383. Available at: [Link]

-

Gupta, C., et al. (2023). Biosynthesis of Phosphorus Nanoparticles for Sustainable Agroecosystems: Next Generation Nanotechnology Application for Improved Plant Growth. ResearchGate. Available at: [Link]

-

Rojas-Tapias, D., et al. (2018). Synthesis of biopolymeric particles loaded with phosphorus and potassium: characterisation and release tests. IET Nanobiotechnology, 12(6), 762-768. Available at: [Link]

-

Zaharia, C., et al. (2009). Mechanism of KDP growth from solution. ResearchGate. Available at: [Link]

-

Sun, J., et al. (2021). Preparation and application of calcium phosphate nanocarriers in drug delivery. Materials & Design, 209, 109998. Available at: [Link]

-

Ayubali-Mohamedali, M. (1998). Synthesis and Characterization of Potassium Dihydrogen Phosphate (KDP). RIT Digital Institutional Repository. Available at: [Link]

-

Raveendran, R., et al. (2023). Synthesis, Characterization and Application of Potassium Incorporated Nitrogenous Nano Fertilizer. ResearchGate. Available at: [Link]

-

Jun, Y. S., et al. (2022). Classical and Nonclassical Nucleation and Growth Mechanisms for Nanoparticle Formation. Annual Review of Physical Chemistry, 73, 263-286. Available at: [Link]

-

Singh, A., et al. (2022). Reverse Micelles for Nanoparticle Synthesis and Biomolecule Separation. ResearchGate. Available at: [Link]

-

Thanh, N. T. K., et al. (2014). Mechanisms of Nucleation and Growth of Nanoparticles in Solution. Chemical Reviews, 114(15), 7610-7630. Available at: [Link]

-

Lone, I. H., et al. (2018). Concept of Reverse Micelle Method Towards the Synthesis of Nano-Structured Materials. Current Nanoscience, 14(5), 370-378. Available at: [Link]

-

Anitha, S., & Sangeetha, K. (2020). Sol-gel process for synthesis of nanoparticles and applications thereof. Juni Khyat, 10(11), 1-10. Available at: [Link]

-

Li, G., et al. (2005). Study on the growth and characterization of KDP-type crystals. Journal of Crystal Growth, 275(1-2), e1109-e1114. Available at: [Link]

-

Arulchakkaravarthi, A., et al. (2021). Synthesis, Characterizations of Macro, Micro, Irradiated Crystals of KDP, the Standard Non-linear Optical Reference Material for Mechano, Photonic, Electronic Uses. ResearchGate. Available at: [Link]

-

Uskoković, V. (2007). Synthesis of Materials within Reverse Micelles. ResearchGate. Available at: [Link]

-

AZoNano. (2024). Key Steps in the Sol-Gel Process for Nanoparticle Synthesis. AZoNano.com. Available at: [Link]

-

Zhang, Z., et al. (2020). Preparation, synthesis and application of Sol-gel method. ResearchGate. Available at: [Link]

-

Byrappa, K., & Adschiri, T. (2007). Hydrothermal technology for nanotechnology. Progress in Crystal Growth and Characterization of Materials, 53(2), 117-166. Available at: [Link]

-

Lim, J., & Yeap, S. P. (2015). Characterization of Nanomaterials/Nanoparticles. Pocket Dentistry. Available at: [Link]

-

Thanh, N. T. K., et al. (2014). Mechanisms of nucleation and growth of nanoparticles in solution. PubMed. Available at: [Link]

-

Wang, G., et al. (2016). Synthesis of Nanoparticles via Solvothermal and Hydrothermal Methods. In: Handbook of Nanoparticles. Springer. Available at: [Link]

-

Shwethambika, P. (2020). Synthesis of Nanomaterials-Sol Gel method. YouTube. Available at: [Link]

-

The Pharma Innovation Journal. (2021). Sol-gel process for synthesis of nanoparticles and applications thereof. The Pharma Innovation. Available at: [Link]

-

Zhu, Y., et al. (2022). Classical and Nonclassical Nucleation and Growth Mechanisms for Nanoparticle Formation. Washington University in St. Louis. Available at: [Link]

-

Akiyoshi, T., et al. (2019). Hydrothermal synthesis of KTi2(PO4)3, α-Ti(HPO4)2·H2O and γ-Ti(PO4)(H2PO4). ResearchGate. Available at: [Link]

-

ResearchGate. (n.d.). Detailed steps of the co-precipitation method. ResearchGate. Available at: [Link]

-

Ahmad, T., & Ganguli, A. K. (2006). Synthesis of nanocrystalline materials through reverse micelles. Bulletin of Materials Science, 29, 415-421. Available at: [Link]

-

MDPI. (n.d.). Hydrothermal Synthesis of Nanoparticles. MDPI Books. Available at: [Link]

-

Xu, L., et al. (2010). Hydrothermal synthesis of potassium copper phosphate hydrate and ludjibaite microcrystals. ResearchGate. Available at: [Link]

-

Zhang, J., et al. (2019). Potassium dihydrogen phosphate promotes the proliferation and differentiation of human periodontal ligament stem cells via nuclear factor kappa B pathway. Archives of Oral Biology, 108, 104543. Available at: [Link]

-

Lim, J., et al. (2013). Characterization of magnetic nanoparticle by dynamic light scattering. Nanoscale Research Letters, 8(1), 381. Available at: [Link]

-

Bell, N. C., et al. (2012). A comparison of TEM and DLS methods to characterize size distribution of ceramic nanoparticles. SciSpace. Available at: [Link]

-

Slideshare. (2017). Coprecipitation method for nanomaterials. Available at: [Link]

-

Kumar, A., et al. (2024). Synthesis of nano NP and nano P fertilizers to find out its effect on growth and nutrient content of wheat (Triticum aestivum L.) under controlled condition. ResearchGate. Available at: [Link]

-

Stain, G. (2022). Nanoparticle Synthesis with Co Precipitation. Research and Reviews: Journal of Pharmaceutics and Nanotechnology. Available at: [Link]

-

Discovery, UCL. (2021). Co-Precipitation Synthesis of Stable Iron Oxide Nanoparticles with NaOH. UCL Discovery. Available at: [Link]

-

Ermakov, A., et al. (2023). Fertilizers Based on Nanoparticles as Sources of Macro- and Microelements for Plant Crop Growth: A Review. Plants, 12(13), 2419. Available at: [Link]

-

Kottegoda, N., et al. (2021). Developing Nano-Delivery Systems for Agriculture and Food Applications with Nature-Derived Polymers. Frontiers in Nanotechnology, 3, 725801. Available at: [Link]

-

Unravelling the growth mechanism of the co-precipitation of iron oxide nanoparticles with the aid of synchrotron X-Ray diffraction in solution. (2018). Nanoscale. Available at: [Link]

-

Greener Production and Application of Slow-Release Nitrogen Fertilizer Using Plasma and Nanotechnology: A Review. (2023). University of Nairobi. Available at: [Link]

Sources

- 1. ucl.ac.uk [ucl.ac.uk]

- 2. junikhyatjournal.in [junikhyatjournal.in]

- 3. Preparation and application of calcium phosphate nanocarriers in drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Potassium dihydrogen phosphate promotes the proliferation and differentiation of human periodontal ligament stem cells via nuclear factor kappa B pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. mdpi-res.com [mdpi-res.com]

- 8. researchgate.net [researchgate.net]

- 9. Coprecipitation method for nanomaterials | PPTX [slideshare.net]

- 10. rroij.com [rroij.com]

- 11. Classical and Nonclassical Nucleation and Growth Mechanisms for Nanoparticle Formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Unravelling the growth mechanism of the co-precipitation of iron oxide nanoparticles with the aid of synchrotron X-Ray diffraction in solution - Nanoscale (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. files.core.ac.uk [files.core.ac.uk]

- 16. "Synthesis and Characterization of Potassium Dihydrogen Phosphate (KDP)" by Mufadal Ayubali-Mohamedali [repository.rit.edu]

- 17. azonano.com [azonano.com]

- 18. researchgate.net [researchgate.net]

- 19. youtube.com [youtube.com]

- 20. thepharmajournal.com [thepharmajournal.com]

- 21. Calcium Phosphate-Based Nanomaterials: Preparation, Multifunction, and Application for Bone Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 22. files.core.ac.uk [files.core.ac.uk]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. Characterization of Nanomaterials/Nanoparticles | Pocket Dentistry [pocketdentistry.com]

- 26. scispace.com [scispace.com]

- 27. Characterization of magnetic nanoparticle by dynamic light scattering - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Thermal Decomposition of Potassium Dihydrogen Phosphate (KH₂PO₄)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Potassium dihydrogen phosphate (KH₂PO₄), commonly known as KDP, is a material of significant scientific and industrial interest, valued for its applications in nonlinear optics, fertilizers, and as a food additive.[1][2] Its behavior at elevated temperatures is a critical consideration for its synthesis, processing, and application. This guide provides a comprehensive technical overview of the thermal decomposition of KH₂PO₄, detailing the sequential chemical transformations, underlying mechanisms, and the analytical techniques used for its characterization. We will explore the contentious initial transformation step, the kinetics of the decomposition, and the formation of key intermediate and final products, namely potassium pyrophosphate and potassium polymetaphosphate. This document serves as an authoritative resource, integrating established principles with field-proven insights for professionals engaged in materials science and chemical synthesis.

Introduction to Potassium Dihydrogen Phosphate (KH₂PO₄)

Potassium dihydrogen phosphate is an inorganic salt of potassium and the dihydrogen phosphate anion.[2][3] At ambient conditions, it exists as a colorless, tetragonal crystalline solid that is highly soluble in water and stable in air.[2][4] Its utility spans diverse fields; it is a crucial component in high-efficiency phosphorus-potassium compound fertilizers, a buffering agent in chemical and biological systems, and a precursor for advanced materials.[1][3][5] In the pharmaceutical industry, it can be used as a culture agent in the production of antibiotics.[6] The controlled thermal treatment of KH₂PO₄ is the primary route to producing various condensed potassium phosphates, which have their own distinct and valuable industrial applications.[7][8]

The Thermal Decomposition Pathway: A Stepwise Analysis

The thermal decomposition of KH₂PO₄ is not a simple, single-step process but a series of overlapping condensation reactions. The debate in the scientific community has often centered on whether the initial high-temperature phenomenon is a true polymorphic phase transition or the onset of a chemical decomposition.[9][10][11] Extensive research combining multiple analytical techniques has clarified that the process is fundamentally a chemical transformation involving dehydration and polymerization.[9][11]

The overall process can be summarized into two principal stages:

Stage 1: Dimerization and Formation of Potassium Pyrophosphate

Upon heating, the first significant event occurs in the temperature range of approximately 190°C to 250°C.[9] This step involves the condensation of two molecules of potassium dihydrogen phosphate, which eliminates one molecule of water to form potassium acid pyrophosphate (K₂H₂P₂O₇).

2KH₂PO₄ → K₂H₂P₂O₇ + H₂O(g)

This initial dehydration is an endothermic process, readily observable in Differential Scanning Calorimetry (DSC) analysis.[9][10] Thermogravimetric Analysis (TGA) concurrently registers a mass loss corresponding to the stoichiometric loss of water. While some earlier studies suggested a phase transition from a tetragonal to a monoclinic structure around 180-190°C, more definitive work indicates this is the onset of a topochemical reaction.[9][11] The chemical transformation begins at the crystal surface and progresses inward, resulting in a mixture of unreacted tetragonal KH₂PO₄ in the bulk and the newly formed products at the surface.[9][11]

Stage 2: Polycondensation and Formation of Potassium Metaphosphate

As the temperature is further increased, typically above 300°C and approaching 400°C, the intermediate pyrophosphates undergo further condensation reactions.[2][5] This process, known as polycondensation, involves the elimination of more water molecules to form long-chain potassium polymetaphosphate, (KPO₃)n.[10]

nK₂H₂P₂O₇ → 2(KPO₃)n + nH₂O(g)

When heated to 400°C, KH₂PO₄ melts into a transparent liquid which, upon cooling, solidifies into an opaque, glassy substance identified as potassium metaphosphate.[4][5] The final product, (KPO₃)n, is a heterogeneous mixture of linear condensed polyphosphoric acid salts, where 'n' represents the degree of polymerization and can be quite large.[8][12]

Below is a diagram illustrating the sequential pathway of this thermal decomposition.

Caption: The thermal decomposition pathway of KH₂PO₄.

Kinetics of Thermal Decomposition

The study of the kinetics of KH₂PO₄ decomposition reveals a complex process influenced by factors such as heating rate and atmosphere. Non-isothermal thermogravimetric studies have identified three key steps: initial dehydration, dimerization, and subsequent polycondensation.[13] The activation energy required for these transformations is dependent on the degree of conversion, indicating a multi-step mechanism. Isoconversional methods, such as those developed by Friedman, are often employed to process the reaction rate data from TGA experiments performed at different heating rates.[13] A key takeaway for experimental design is that an increased heating rate will shift the observed decomposition temperatures to higher values.[9]

| Temperature Range (°C) | Primary Event | Products Formed | Analytical Signature |

| ~190 - 250 | Dimerization / Dehydration | Potassium Acid Pyrophosphate (K₂H₂P₂O₇), Water (H₂O) | Endothermic peak (DSC), Initial mass loss (TGA) |

| > 300 - 400 | Polycondensation | Potassium Metaphosphate ((KPO₃)n), Water (H₂O) | Further mass loss (TGA), Melting (visual) |

| > 400 | Melting & Stabilization | Molten Potassium Metaphosphate | Endothermic peak (DSC) |

Analytical Methodologies for Characterization

A multi-technique approach is essential for accurately characterizing the thermal decomposition of KH₂PO₄.

Thermogravimetric Analysis (TGA)

TGA is fundamental for tracking the mass loss associated with dehydration as a function of temperature. The resulting data is used to confirm the stoichiometry of the water loss at each stage and to perform kinetic analyses.[10][13][14]

Experimental Protocol: Thermogravimetric Analysis of KH₂PO₄

-

Instrument Calibration: Ensure the TGA instrument's temperature and mass sensors are accurately calibrated according to the manufacturer's specifications.

-

Sample Preparation: Weigh approximately 5-10 mg of finely ground, dry KH₂PO₄ powder into an alumina or platinum crucible.

-

Experimental Conditions:

-

Place the crucible in the TGA furnace.

-

Purge the furnace with an inert gas, such as nitrogen or argon, at a flow rate of 20-50 mL/min to prevent side reactions.

-

Equilibrate the sample at a starting temperature of ~30°C.

-

-

Heating Program: Heat the sample from 30°C to 600°C at a constant heating rate of 10°C/min.[13]

-

Data Acquisition: Continuously record the sample mass and temperature throughout the heating program.

-

Data Analysis: Plot the percentage mass loss versus temperature. The derivative of this curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as it is heated, revealing thermal events like phase transitions and chemical reactions. For KH₂PO₄, DSC is used to identify the endothermic peaks corresponding to dehydration and melting.[9][10][14]

Experimental Protocol: Differential Scanning Calorimetry of KH₂PO₄

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

-

Sample Preparation: Weigh 3-5 mg of finely ground KH₂PO₄ into a vented aluminum pan. Use an empty, sealed pan as the reference.

-

Heating Program: Place both the sample and reference pans into the DSC cell. Heat the sample under a nitrogen atmosphere (flow rate ~50 mL/min) from 30°C to 500°C at a heating rate of 10°C/min.

-

Data Analysis: Plot the heat flow versus temperature. Identify the onset temperature and peak area of any endothermic or exothermic events. The endothermic peaks correspond to the energy absorbed during the decomposition reactions.

Caption: A typical experimental workflow for TGA/DSC analysis.

X-Ray Diffraction (XRD)

XRD is indispensable for identifying the crystalline structures of the starting material, intermediates, and final products. In-situ temperature-controlled XRD experiments have been pivotal in demonstrating that the initial tetragonal KH₂PO₄ transforms into monoclinic potassium metaphosphate (KPO₃) upon heating, rather than undergoing a simple polymorphic transition.[9][10]

Applications of Thermal Decomposition Products

The primary product of complete thermal decomposition, potassium polymetaphosphate ((KPO₃)n), is a versatile material with numerous applications.[7]

-

Food Industry: It is used as a food additive, acting as an emulsifier, sequestrant, and texturizer to improve the quality and shelf life of food products.[7][8]

-

Agriculture: As a high-analysis fertilizer, it provides a slow-release source of both phosphorus and potassium.[5][15]

-

Water Treatment: Polyphosphates are used to sequester metal ions, helping to control hardness and prevent corrosion in water systems.

-

Pharmaceuticals: In drug formulations, it can serve as an excipient to improve the manufacturing of tablets and capsules.[7]

Conclusion

The thermal decomposition of potassium dihydrogen phosphate is a well-defined, multi-step process of chemical condensation and polymerization. It begins with dehydration and dimerization to form pyrophosphates around 200°C, followed by polycondensation at higher temperatures to yield the stable final product, potassium polymetaphosphate. Understanding this pathway is not merely an academic exercise; it is fundamental to the industrial production of condensed phosphates and for defining the thermal stability limits of KH₂PO₄ in its various applications. The rigorous application of analytical techniques such as TGA, DSC, and XRD provides the necessary empirical data to control and optimize these transformations for scientific and commercial purposes.

References

- What is Potassium Polymetaphosphate? (2025).

- high quality potassium polyphosphate fertilizer. (2024).

- Growth and characterisation of potassium dihydrogen phosphate (KDP) crystal doped with amino acids. (n.d.).

- What is Polyphosphate Used For. (2022).

- On the nature of the KH2PO4 high-temperature transformation. (2009).

- Food Grade Monopotassium Phosphate MKP Fertilizer | KH2PO4. (n.d.). Shanghai Yixin Chemical Co., Ltd.

- Potassium Phosphate Ingredients: MKP, DKP, & TKPP. (n.d.). Innophos.

- POTASSIUM POLYPHOSPHATES. (2003).

- ON THE NATURE OF KH2PO4 HIGH-TEMPERATURE PHASES. (2025). ARPN Journal of Engineering and Applied Sciences.

- Polymorphism of Potassium Dihydrogen Phosphate. (n.d.).

- Potassium Metaphosph

- POTASSIUM PYROPHOSPHATE. (n.d.).

- Kinetics of thermal decomposition of alkaline phosphates. (n.d.).

- Two-stage process for the preparation of potassium metaphosphate. (1968).

- Monobasic potassium phosphate. (n.d.).

- KH2PO4 Vs.

- Potassium pyrophosph

- Preparation method of potassium dihydrogen phosphate. (2014).

- Determination of Kinetic Parameters for the Thermal Decomposition of Parthenium hysterophorus. (n.d.). International Journal of Engineering Research & Technology.

Sources

- 1. innophos.com [innophos.com]

- 2. Monobasic potassium phosphate | KH2PO4 | CID 516951 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. KH2PO4 Vs. K2HPO4: Understanding The Key Differences In Phosphate Buffers - Kands [kandschemical.com]

- 4. CN103832988A - Preparation method of potassium dihydrogen phosphate - Google Patents [patents.google.com]

- 5. Food Grade Monopotassium Phosphate MKP Fertilizer | KH2PO4 [yixinchemical.com]

- 6. Potassium Metaphosphate for Sale [eforu-chemical.com]

- 7. gjphosphate.com [gjphosphate.com]

- 8. fao.org [fao.org]

- 9. researchgate.net [researchgate.net]

- 10. arpnjournals.org [arpnjournals.org]

- 11. researchgate.net [researchgate.net]

- 12. US3414375A - Two-stage process for the preparation of potassium metaphosphate - Google Patents [patents.google.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. high quality potassium polyphosphate fertilizer [hhfertilizer.com]

Unveiling the Ferroelectric Heart of KDP: A Technical Guide to the Phase Transition

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Potassium Dihydrogen Phosphate (KDP), scientifically denoted as KH₂PO₄, stands as a cornerstone material in the fields of nonlinear optics and ferroelectricity. Its remarkable electro-optic and nonlinear optical properties are intrinsically linked to a fascinating structural transformation: a ferroelectric phase transition at a Curie temperature (Tc) of approximately 123 K (-150 °C).[1] This transition, from a paraelectric tetragonal phase to a ferroelectric orthorhombic phase, underpins its utility in a vast array of applications, including laser systems, electro-optic modulators, and frequency converters.[1][2][3] This guide provides a comprehensive exploration of the core principles, experimental methodologies, and theoretical frameworks essential for understanding and harnessing the ferroelectric phase transition in KDP crystals.

The Structural and Mechanistic Underpinnings of Ferroelectricity in KDP

The ferroelectric transition in KDP is a classic example of an order-disorder phase transition, intimately coupled with displacive characteristics.[4] At its heart lies the behavior of the hydrogen bonds connecting the phosphate (PO₄) tetrahedra within the crystal lattice.

Crystal Structure Evolution

Above the Curie temperature, in its paraelectric state, KDP possesses a tetragonal crystal structure belonging to the I-42d space group.[1] In this phase, the protons within the O-H···O hydrogen bonds are disordered, dynamically occupying one of two equivalent off-center positions. As the crystal is cooled below 123 K, it undergoes a transition to a ferroelectric state, characterized by an orthorhombic structure with the Fdd2 space group.[1] This transition is marked by the collective ordering of these protons, leading to a spontaneous electric polarization along the c-axis.

| Phase | Crystal System | Space Group | Key Structural Feature |

| Paraelectric (T > 123 K) | Tetragonal | I-42d | Disordered protons in O-H···O bonds |

| Ferroelectric (T < 123 K) | Orthorhombic | Fdd2 | Ordered protons, leading to spontaneous polarization |

The Central Role of Proton Tunneling and Ordering

The mechanism driving this phase transition has been a subject of extensive research, with the proton tunneling model, often described within a pseudospin-lattice coupled mode (PLCM) framework, providing a robust explanation.[5][6] This model posits that even in the paraelectric phase, protons can tunnel between the two potential wells of the hydrogen bond. As the temperature approaches the Curie point, cooperative interactions between the protons lead to a collective "freezing" into one of the two possible equilibrium sites. This ordering of the protons breaks the crystal's centrosymmetry, giving rise to a net dipole moment and thus, ferroelectricity.[6][7]

The significance of proton tunneling is dramatically highlighted by the "isotope effect." When hydrogen is replaced by its heavier isotope, deuterium, to form deuterated KDP (DKDP or KD₂PO₄), the Curie temperature shifts significantly to approximately 229 K.[8] This substantial increase is attributed to the lower tunneling probability of the heavier deuterons, which facilitates the ordering process at a higher temperature.[9][10][11]

Experimental Probes of the Ferroelectric Phase Transition

A multi-faceted experimental approach is crucial for a comprehensive understanding of the phase transition in KDP. Each technique provides a unique window into the structural, dielectric, and dynamic changes occurring at the atomic and macroscopic levels.

Dielectric Spectroscopy: A Macroscopic Signature

Dielectric spectroscopy is a fundamental tool for characterizing the ferroelectric phase transition. By measuring the dielectric constant (ε) as a function of temperature, a sharp anomaly is observed at the Curie temperature.

Key Observations:

-

Dielectric Peak: The dielectric constant along the c-axis exhibits a pronounced peak at the transition temperature, following the Curie-Weiss law in the paraelectric phase.[1]

-

Anisotropy: The dielectric properties of KDP are highly anisotropic, with the most significant changes occurring along the ferroelectric c-axis.[1]

-

Hysteresis: In the ferroelectric phase, the polarization (P) exhibits a characteristic hysteresis loop when subjected to an external electric field (E), a hallmark of ferroelectric materials.

Experimental Protocol: Temperature-Dependent Dielectric Measurement

-

Sample Preparation: A thin, plate-like KDP crystal is cut perpendicular to the c-axis. The parallel surfaces are polished to achieve optical flatness and coated with a conductive material (e.g., silver paste or sputtered gold) to serve as electrodes.

-

Cryogenic Environment: The prepared sample is mounted in a cryostat capable of precise temperature control, sweeping across the transition temperature (e.g., from 150 K down to 100 K and back).

-

LCR Meter Measurement: An LCR meter is used to measure the capacitance (C) and dielectric loss (tan δ) of the sample at a specific frequency (typically 1 kHz) as the temperature is slowly varied.

-

Data Analysis: The dielectric constant is calculated from the measured capacitance, the electrode area, and the sample thickness. Plotting the dielectric constant versus temperature reveals the characteristic peak at Tc.

}

Neutron and X-ray Diffraction: Unraveling Structural Changes

Diffraction techniques are indispensable for directly observing the changes in crystal structure across the phase transition.

-

Neutron Diffraction: Due to its sensitivity to light elements, neutron diffraction is particularly powerful for determining the positions of the hydrogen (or deuterium) atoms.[12] Studies have confirmed the disordered nature of protons in the paraelectric phase and their ordered arrangement in the ferroelectric phase.[1][7][13]

-

X-ray Diffraction: X-ray diffraction provides precise information about the positions of the heavier atoms (K, P, O) and the change in the lattice parameters, confirming the transition from a tetragonal to an orthorhombic unit cell.[13][14]

Experimental Protocol: Temperature-Dependent Neutron Diffraction

-

Crystal Selection and Mounting: A high-quality single crystal of KDP is mounted on a goniometer within a neutron diffractometer equipped with a cryogenic sample environment.

-

Data Collection above Tc: A full set of diffraction data is collected at a temperature well above the Curie point (e.g., 150 K) to determine the paraelectric structure.

-

Cooling and Data Collection below Tc: The crystal is slowly cooled to a temperature well below the Curie point (e.g., 100 K), and another complete dataset is collected to determine the ferroelectric structure.

-

Structure Refinement: The collected diffraction data are processed and refined using crystallographic software to determine the atomic positions, including those of the protons, and the space group for each phase.

}

Raman Spectroscopy: Probing Vibrational Modes

Raman spectroscopy is a sensitive probe of the local vibrational modes within the crystal lattice. The ferroelectric phase transition is accompanied by significant changes in the Raman spectrum, most notably the appearance of a "soft mode."

-

Soft Mode: In the context of KDP, the overdamped B₂ mode is considered the soft mode responsible for the ferroelectric phase transition.[15] The frequency of this mode decreases as the temperature approaches Tc from above, indicating a lattice instability that drives the structural change.[15]

-

Symmetry Changes: The change in crystal symmetry from tetragonal to orthorhombic results in the appearance of new Raman active modes and splitting of existing modes in the ferroelectric phase, providing a clear spectral signature of the transition.[16][17]

Theoretical Framework: The Landau Theory of Phase Transitions

The ferroelectric phase transition in KDP can be phenomenologically described by the Landau theory of phase transitions.[18][19][20] This theory provides a macroscopic framework for understanding the behavior of the system near the transition point without delving into the microscopic details.

The free energy (F) of the system is expanded as a power series of the order parameter, which for a ferroelectric material is the spontaneous polarization (P). For a second-order phase transition, the free energy can be expressed as:

F(P, T) = F₀ + ½α(T - Tc)P² + ¼βP⁴

Where:

-

F₀ is the free energy of the paraelectric phase.

-

α and β are temperature-independent coefficients.

-

(T - Tc) reflects the temperature dependence of the quadratic term, which drives the transition.

By minimizing the free energy with respect to the polarization, the equilibrium state of the crystal can be determined. This simple model successfully predicts the temperature dependence of the spontaneous polarization and the dielectric susceptibility near the phase transition. More advanced models, such as the spin mixing model, can provide an even better quantitative description of the thermodynamic behavior.[21]

}

Factors Influencing the Phase Transition

The ferroelectric phase transition in KDP is sensitive to several external factors, which can be leveraged to tune its properties for specific applications.

-

Doping and Impurities: The introduction of impurities or dopants into the KDP crystal lattice can significantly affect the phase transition temperature and the dielectric properties.[4][22][23] The nature and concentration of the dopant determine whether the transition temperature is increased or decreased.

-

External Electric Field: An external electric field can influence the ordering of the protons and, consequently, the phase transition. Applying an electric field can induce a ferroelectric state even above the zero-field Curie temperature and generally leads to a decrease in the dielectric constant and loss.[5]

-

Pressure: Applying external pressure alters the interatomic distances, particularly the length of the hydrogen bonds. This has a profound effect on the proton tunneling and can significantly change the Curie temperature.[6][10]

Applications and Future Directions

The unique properties of KDP arising from its ferroelectric phase transition have cemented its importance in numerous advanced technologies.

-

Electro-Optic Modulators and Q-switches: The large electro-optic (Pockels) effect in KDP allows for the precise control of the polarization of light with an applied electric field, a principle used in optical modulators and Q-switches for high-power lasers.[1]

-

Frequency Conversion: KDP's high nonlinear optical coefficients make it an excellent material for second, third, and fourth harmonic generation, enabling the conversion of laser light to shorter wavelengths.[2][24]

-

Inertial Confinement Fusion (ICF): Large-aperture KDP and DKDP crystals are critical components in high-power laser systems used for inertial confinement fusion research.[2][25]

Future research continues to focus on improving the growth of large, high-quality KDP and DKDP crystals, understanding the influence of defects on their optical properties, and exploring new doping strategies to further enhance their performance for next-generation laser and optical communication technologies.[24][25] The fundamental study of its quantum mechanical underpinnings, particularly the role of proton tunneling, remains an active and exciting area of investigation.[9][11][26]

References

-

Potassium Dihydrogen Phosphate (KDP): Properties, Synthesis, and Applications. (2024). Jetir.Org. [Link]

-

Operando single crystal neutron diffraction reveals insight into the field response mechanisms in the hydrogen-bonded KH2PO4 ferroelectric. (2021). APL Materials. [Link]

-

Ferroelectric phase transition in DKDP: A macroscopic order-disorder model. (2001). Ferroelectrics. [Link]

-

Phase transitions in KDP crystals with the complex organic and inorganic impurities. (2006). Journal of Physical Studies. [Link]

-

Phase Transitions and Dielectric Relaxation in Dyeing KDP. (1998). Ferroelectrics. [Link]

-

Dielectric properties of KDP-type ferroelectric crystals in the presence of external electric field. (2005). Pramana. [Link]

-

Phase Stability of Monoclinic KDP Single Crystalline Fibers Obtained in Room-Temperature Solution. (2021). ACS Omega. [Link]

-

Pressure effect on the ferroelectric phase transition in KDP in the cluster approximation of the proton-tunneling model. (2016). Ferroelectrics. [Link]

-

On the phase transition of KDP crystals: Comments on the interpretations of raman spectra. (1987). Ferroelectrics. [Link]

-

Direct Observation of Tunnelling in KDP Using Neutron Compton Scattering. (2003). Physical Review Letters. [Link]

-

Pressure effect on the ferroelectric phase transition in KDP in the cluster approximation of the proton-tunneling model. (2016). Ferroelectrics. [Link]

-

Spatially resolved proton momentum distributions in KDP from first-principles. (2020). Physical Review B. [Link]

-

Structural studies of KDP and the KDP-type transition by neutron and x-ray diffraction: 1970–1985. (1986). Ferroelectrics. [Link]

-

Deuteration removes quantum dipolar defects from KDP crystals. (2024). arXiv. [Link]

-

Phase transitions in KDP crystals with the complex organic and inorganic impurities. (2006). ResearchGate. [Link]

-

Ferroelectric properties of pure and thiourea doped KDP crystals by solution growth method. (2022). ResearchGate. [Link]

-

LANDAU THEORY OF FERROELECTRIC THIN FILMS AND SUPERLATTICES. (2006). EPrints USM. [Link]

-

Time-resolved X-ray diffraction study of the ferroelectric phase-transition in DKDP. (2013). ResearchGate. [Link]

-

KDP/DKDP Crystals & Applications. OptoCity. [Link]

-

Investigation of KDP and RDP crystals dielectric properties by modified Hamiltonian and Green's function technique. (2023). ResearchGate. [Link]

-

Progress on deuterated potassium dihydrogen phosphate (DKDP) crystals for high power laser system application. (2022). PubMed Central. [Link]

-

Low-frequency Raman scattering study of the ferroelectric phase transition in the DKDP crystal. (2007). ResearchGate. [Link]

-

Studies of Phase Transitions in Order-Disorder Ferroelectrics. III. The Phase Transition in KH₂PO₄ and a Comparison with KD₂PO₄. (1968). CORE. [Link]

-

Deep-UV optical properties of KDP-family crystals: a comprehensive characterization. (2022). CrystEngComm. [Link]

-

Phase Transitions in Low Dimensional Materials Characterized by Raman Spectroscopy. Andor. [Link]

-

Raman Spectra of Deuterated Potassium Dihydrogen Phosphate Crystals with Different Degrees of Deuteration. (2013). ResearchGate. [Link]

-

Landau Theory of Ferroic Phase Transitions. ETH Zurich. [Link]

-

Phase Transitions in KDP-Type Crystals. (2015). ResearchGate. [Link]

-

A Landau Primer for Ferroelectrics. (2006). arXiv. [Link]

-

Phase transitions in lawsonite and KDP-type ferroelectrics: Comparisons of proton ordering mechanisms. (2021). Goldschmidt Abstracts. [Link]

-

Landau theory of phase transitions. TU Graz. [Link]

-

Probing Phase Transitions and Magnetism in Minerals with Neutrons. (2021). OSTI.GOV. [Link]

-

Unlocking the phase evolution of the hidden non-polar to ferroelectric transition in HfO2-based bulk crystals. (2024). NIH. [Link]

-

Neutron investigation of ferroelastic phase transition in K2ZnCl4. (1993). ResearchGate. [Link]

Sources

- 1. jetir.org [jetir.org]

- 2. KDP/DKDP Crystals & Applications [optocity.com]

- 3. researchgate.net [researchgate.net]

- 4. icmp.lviv.ua [icmp.lviv.ua]

- 5. ias.ac.in [ias.ac.in]

- 6. tandfonline.com [tandfonline.com]

- 7. pubs.aip.org [pubs.aip.org]

- 8. goldschmidtabstracts.info [goldschmidtabstracts.info]

- 9. researchgate.net [researchgate.net]

- 10. tandfonline.com [tandfonline.com]

- 11. [2404.08125] Deuteration removes quantum dipolar defects from KDP crystals [arxiv.org]

- 12. osti.gov [osti.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. researchgate.net [researchgate.net]

- 15. tandfonline.com [tandfonline.com]

- 16. Phase transitions in low dimensional materials characterized by Raman spectroscopy- Oxford Instruments [andor.oxinst.com]

- 17. researchgate.net [researchgate.net]

- 18. Landau Theory of Ferroic Phase Transitions – Laboratory for Multifunctional Ferroic Materials | ETH Zurich [ferroic.mat.ethz.ch]

- 19. arxiv.org [arxiv.org]

- 20. lampz.tugraz.at [lampz.tugraz.at]

- 21. tandfonline.com [tandfonline.com]

- 22. tandfonline.com [tandfonline.com]

- 23. researchgate.net [researchgate.net]

- 24. Deep-UV optical properties of KDP-family crystals: a comprehensive characterization - CrystEngComm (RSC Publishing) DOI:10.1039/D2CE01186G [pubs.rsc.org]

- 25. Progress on deuterated potassium dihydrogen phosphate (DKDP) crystals for high power laser system application - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

solubility of potassium dihydrogen phosphate in organic solvents

An In-Depth Technical Guide The Solubility of Potassium Dihydrogen Phosphate in Organic Solvents: Principles, Data, and Methodologies for Pharmaceutical Applications

Introduction

Potassium dihydrogen phosphate (KH₂PO₄), commonly known as KDP, is an inorganic salt of critical importance across various scientific disciplines. In the pharmaceutical and drug development sectors, it serves as a buffering agent, a component in crystallization processes, and a source of essential ions.[1] While its high solubility in water is well-documented, its behavior in organic solvents is a subject of significant practical interest, particularly in areas like anti-solvent crystallization, formulation of non-aqueous systems, and reversed-phase liquid chromatography.[2][3]

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the solubility of KDP in organic solvents. We will move beyond simple data reporting to explore the underlying physicochemical principles, present available solubility data, detail a robust experimental protocol for its determination, and discuss the practical implications for pharmaceutical research and development.

Theoretical Framework: Why KDP Avoids Organic Solvents

The solubility of any solute in a given solvent is governed by the principle "like dissolves like," which is a simplified expression of the complex interplay between intermolecular forces.[4][5][6] KDP is an ionic salt that forms a strong, stable crystal lattice held together by powerful electrostatic forces. In water, a highly polar protic solvent, these forces can be overcome.

Key Factors Governing KDP Solubility:

-